molecular formula C25H26N4O3S3 B2947804 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 524695-00-9

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Numéro de catalogue: B2947804
Numéro CAS: 524695-00-9
Poids moléculaire: 526.69
Clé InChI: YLVUXBUDSBMJMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to a class of heterocyclic small molecules designed as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). Elevated APE1 activity is associated with resistance to alkylating chemotherapeutics and radiation in cancers such as gliomas . Structurally, the molecule features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted at the 6-position with an ethyl group. The benzamide tail includes a dimethylsulfamoyl group, which enhances solubility and modulates target binding. Its design aims to disrupt APE1-mediated repair pathways, thereby sensitizing cancer cells to DNA-damaging therapies.

Propriétés

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-4-29-14-13-18-21(15-29)34-25(22(18)24-26-19-7-5-6-8-20(19)33-24)27-23(30)16-9-11-17(12-10-16)35(31,32)28(2)3/h5-12H,4,13-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVUXBUDSBMJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in DNA repair mechanisms and cancer progression. This article summarizes the compound's biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by various functional groups that contribute to its biological activity. The IUPAC name is indicative of its intricate molecular design, which includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine scaffold.

Molecular Formula

  • Molecular Formula : C19H22N4O2S2
  • Molecular Weight : 398.53 g/mol

Inhibition of APE1

Research indicates that this compound exhibits significant inhibition of APE1 activity. APE1 is crucial for the base excision repair pathway in cells. Inhibition of this enzyme can lead to increased sensitivity to DNA-damaging agents, making it a potential candidate for cancer therapy.

Key Findings :

  • The compound showed low micromolar activity against purified APE1 enzyme.
  • It potentiated the cytotoxic effects of alkylating agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to hyperaccumulation of apurinic sites in treated cells .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogs of this compound suggest that modifications to the benzamide and thienopyridine portions significantly influence the inhibitory potency against APE1.

Analog IC50 (µM) Comments
Parent Compound5.0Strong APE1 inhibitor
Analog 110.0Reduced activity
Analog 23.5Enhanced potency

These findings underscore the importance of specific structural features in optimizing biological activity.

Case Study 1: Synergistic Effects with Chemotherapeutics

In a study involving HeLa cells, the compound was tested for its ability to enhance the effects of chemotherapeutics. Results demonstrated that co-treatment with MMS led to increased cell death compared to treatment with MMS alone, indicating a synergistic effect that could be exploited in therapeutic applications .

Case Study 2: Pharmacokinetics and ADME Profile

In vivo studies in mice showed that after intraperitoneal administration at a dose of 30 mg/kg, the compound achieved favorable plasma and brain exposure levels. This suggests potential for effective central nervous system penetration, which is critical for treating brain tumors .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on substituent effects, biological activity, and pharmacokinetic properties.

Pharmacokinetic and Therapeutic Implications

  • This is critical for targeting gliomas, where APE1 activity is markedly elevated .
  • The hydrochloride salt derivative with dipropylsulfamoyl groups may enhance tissue penetration but risks off-target interactions due to increased lipophilicity.
  • The methyl(phenyl)sulfamoyl analog introduces aromatic bulk, which could improve target affinity but reduce solubility—a trade-off requiring optimization.

Therapeutic Potential and Limitations

  • Target Compound : The ethyl and dimethylsulfamoyl groups position it as a mid-range candidate in terms of lipophilicity and solubility. However, the absence of direct APE1 inhibition or cytotoxicity data limits its evaluative scope.
  • Compound 3 : Proven efficacy in enhancing alkylating agents (e.g., temozolomide) highlights the therapeutic value of this scaffold. Its isopropyl group may, however, limit BBB penetration compared to smaller substituents .
  • Unresolved Questions : The impact of 6-ethyl vs. 6-isopropyl/methyl on APE1 binding and the role of sulfamoyl modifications in enzymatic inhibition remain underexplored.

Q & A

Q. What synthetic strategies are employed for the synthesis of this compound and its derivatives?

The compound is synthesized via multistep organic reactions, focusing on constructing the thieno[2,3-c]pyridine core and introducing substituents like the benzo[d]thiazol-2-yl and dimethylsulfamoyl groups. Key steps include:

  • Cyclocondensation of thiophene derivatives with ethylamine to form the tetrahydrothienopyridine scaffold.
  • Coupling reactions (e.g., amidation or nucleophilic substitution) to attach the benzamide and benzothiazole moieties .
  • Purification via column chromatography and characterization using NMR, HPLC, and mass spectrometry.

Q. How is APE1 inhibition activity measured in vitro and in cellular models?

  • Enzyme assays : Purified APE1 is incubated with the compound, and activity is quantified via fluorescence-based assays using AP-site-containing DNA substrates. IC₅₀ values are calculated from dose-response curves .
  • Cellular assays : HeLa cell lysates are treated with the compound, followed by measurement of AP-endonuclease activity using plasmid nicking assays. Cellular chemosensitization is evaluated by co-treating with alkylating agents (e.g., MMS) and assessing viability via MTT assays .

Q. What in vitro models demonstrate its chemosensitization effects?

  • HeLa cells : Co-treatment with alkylating agents (e.g., MMS or temozolomide) shows enhanced cytotoxicity. For example, compound #3 (a structural analog) reduces HeLa cell viability by 50% at 10 µM when combined with MMS .
  • Dose optimization : Fixed-ratio combinations (e.g., 1:1 or 1:3 inhibitor:alkylating agent) are tested to identify synergistic effects using Chou-Talalay analysis .

Advanced Research Questions

Q. How can contradictions in cisplatin sensitization data be resolved?

While the compound enhances MMS cytotoxicity, it does not sensitize cells to cisplatin . Methodological approaches to address this include:

  • Pathway analysis : Cisplatin primarily forms intra-strand DNA crosslinks repaired by nucleotide excision repair (NER), not base excision repair (BER). APE1 inhibition may not affect NER, explaining the lack of synergy .
  • Combination studies : Test with PARP inhibitors (targeting BER backup pathways) or ATR/Chk1 inhibitors (targeting replication stress response) to identify alternative sensitization mechanisms.

Q. How to design PK/PD studies for in vivo efficacy validation?

  • Dosing : Intraperitoneal administration in mice (e.g., 10–50 mg/kg) with plasma and brain tissue sampling at 0.5, 2, 6, and 24 hours post-dose.
  • Exposure analysis : Quantify compound levels via LC-MS/MS and correlate with APE1 activity in tissues (e.g., brain homogenates).
  • Efficacy endpoints : Measure tumor growth inhibition in xenograft models co-treated with temozolomide, using APE1 activity suppression as a pharmacodynamic marker .

Q. How to address SAR contradictions in substituent modifications?

  • Ethyl vs. isopropyl groups : The 6-ethyl substituent (in the target compound) shows comparable APE1 inhibition to the 6-isopropyl analog (compound #3) but may improve metabolic stability.
  • Dimethylsulfamoyl group : This moiety enhances solubility and target engagement compared to simpler benzamide derivatives. Use molecular docking to validate interactions with APE1’s active site .

Q. What methodological challenges arise in assessing target engagement in vivo?

  • Biomarker development : Monitor AP-site accumulation in genomic DNA via comet assays or immunohistochemistry.
  • Activity assays : Extract APE1 from tissues and measure residual endonuclease activity post-treatment. Normalize to baseline activity in untreated controls .

Q. How to optimize combination therapies with other DNA-damaging agents?

  • Synergy screening : Use high-throughput platforms (e.g., 384-well plates) to test compound libraries with alkylators, topoisomerase inhibitors, or radiation.
  • Mechanistic validation : Perform γH2AX foci analysis (DNA damage marker) and RNA-seq to identify transcriptomic changes under combination therapy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.